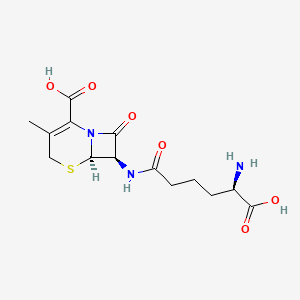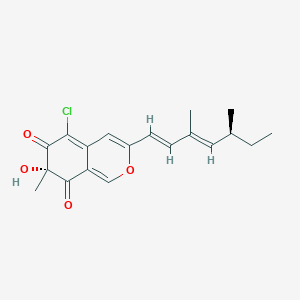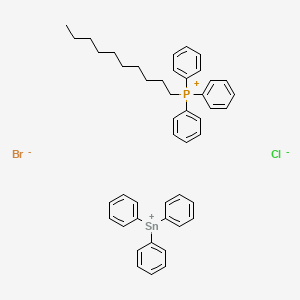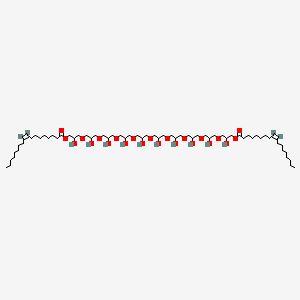
DFL23448
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DFL23448 is a TRPM8-selective ion channel antagonist, modifying bladder function and reduces bladder overactivity in awake rats.
Aplicaciones Científicas De Investigación
Machine Learning in Diabetes Research
Machine learning and data mining methods have become indispensable in diabetes research, transforming a wealth of genetic and clinical data into valuable knowledge. These techniques are used extensively in areas like prediction and diagnosis, diabetic complications, understanding genetic background and environmental interactions, and healthcare management (Kavakiotis et al., 2017).
Role in Bladder Function
DFL23448, identified as a Transient Receptor Potential Melastin 8 (TRPM8)-selective antagonist, has shown potential in modifying bladder function and reducing bladder overactivity in rats. This study indicates a significant role for bladder TRPM8-mediated signals in experimental bladder overactivity (Mistretta et al., 2016).
Digital Microfluidics in Apoptosis Assays
Digital microfluidics (DMF), a technique manipulating droplets electrostatically, is utilized for applications like cell-based apoptosis assays. This method, effective in probing caspase-3 activity, offers a substantial reduction in reagent consumption and provides insights into apoptosis in the context of anti-cancer drug discovery (Bogojević et al., 2012).
Organs-on-a-Chip and Microfluidics
Microfluidic technology, including organs-on-a-chip, significantly impacts bioengineering and biomedical research. This technology allows for mimicking human organs, offering new approaches to drug testing and research in medicine and pharmacology (Sosa-Hernández et al., 2018).
RF Sensor Networks in Localization
Device-Free Localization (DFL) using RF sensor networks is an emerging application. These networks find people and objects even through walls, benefiting from rich multipath channels and offering significant potential in environmental probing and security (Patwari & Wilson, 2010).
Dip-Pen Nanolithography
Dip-Pen Nanolithography (DPN) is a nanofabrication technique combining high resolution with soft-matter compatibility. It's a powerful tool for creating functional architectures on surfaces at sub-100-nm scale, relevant in fields like molecular electronics and biological recognition (Salaita et al., 2007).
Microfluidics in Single Cell Analysis
Microfluidics, particularly Digital Microfluidics (DMF), is increasingly used for single-cell analysis and genetic screening. It offers precise manipulation of cells and reagents, expanding its utility in biological applications (He et al., 2015).
Digital Microfluidics in Chemical Biology
DMF is emerging as a valuable technology in chemical biology for applications like proteomics, enzyme and immunoassays, DNA applications, and cell-based assays. Its ability to control multiple reagent phases enhances its application range (Jebrail & Wheeler, 2010).
Vitamin D Analogs in Cancer Research
Research indicates the role of vitamin D analogs, such as BXL0124, in repressing the expression of the cancer stem cell marker CD44 in breast cancer, suggesting potential in cancer prevention and therapy (So et al., 2011).
Propiedades
Número CAS |
1445753-16-1 |
|---|---|
Nombre del producto |
DFL23448 |
Fórmula molecular |
C12H10FN5OS |
Peso molecular |
291.3 |
Nombre IUPAC |
5-(2-Ethyl-2H-tetrazol-5-yl)-2-(3-fluorophenyl)-1,3-thiazol-4-ol |
InChI |
InChI=1S/C12H10FN5OS/c1-2-18-16-10(15-17-18)9-11(19)14-12(20-9)7-4-3-5-8(13)6-7/h3-6,19H,2H2,1H3 |
Clave InChI |
HOVUYEIYKRUBIF-UHFFFAOYSA-N |
SMILES |
OC1=C(C2=NN(CC)N=N2)SC(C3=CC=CC(F)=C3)=N1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DFL23448; DFL-23448; DFL 23448; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)








